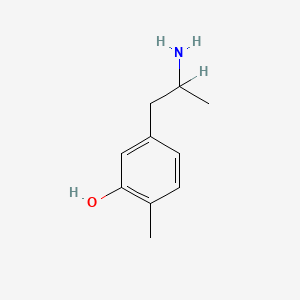

5-(2-Aminopropyl)-2-methylphenol

Description

Contextualization within Phenethylamine (B48288) and Aminopropylphenol Chemical Classes

5-(2-Aminopropyl)-2-methylphenol is structurally a member of two significant families of organic compounds: phenethylamines and aminopropylphenols.

Phenethylamines : This class is characterized by a phenethylamine backbone, which consists of a phenyl ring connected to an amino group via a two-carbon side chain. This is the core structure of many endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a vast array of synthetic compounds with diverse pharmacological activities.

Aminopropylphenols : This classification emphasizes the phenol (B47542) group (a hydroxyl group attached to an aromatic ring) and the aminopropyl side chain. The phenolic hydroxyl group can significantly influence the molecule's properties, including its acidity, antioxidant potential, and ability to interact with biological targets.

The molecule is a substituted analog of tyramine, specifically a cresol (B1669610) derivative, which places it in a specific niche within these broader categories.

Historical Overview of Chemical Synthesis and Early Investigations Pertaining to Structural Analogs

While a specific, detailed historical synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established chemical principles used for structurally similar compounds. A plausible and common route for creating such aminopropylphenols involves a multi-step process:

Nitration : The synthesis would likely begin with a suitable precursor, such as 2-methylphenol (o-cresol). Nitration of o-cresol, typically using a mixture of sulfuric and nitric acid, would yield 2-methyl-5-nitrophenol. prepchem.comchemicalbook.comgoogle.com

Condensation : The resulting nitrophenol could then undergo a condensation reaction, such as a Henry reaction with nitroethane, to form the intermediate 2-methyl-5-(2-nitropropenyl)phenol.

Reduction : The final key step would be the reduction of both the nitro group on the aromatic ring and the nitroalkene side chain. This is often accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reduction converts the nitropropenyl group to an aminopropyl group, yielding the final product, this compound.

Early investigations into structural analogs have been more broadly focused on the synthesis of various aminophenols and their derivatives for applications ranging from dyes to pharmaceuticals. sigmaaldrich.comscbt.com For instance, patents describe the synthesis of related compounds like (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, a key intermediate for the drug tamsulosin, highlighting the pharmaceutical relevance of this chemical scaffold. epo.orggoogle.com

Table 1: Key Precursors and Analogs

| Compound Name | CAS Number | Role/Relation |

| 2-Methylphenol (o-Cresol) | 95-48-7 | Plausible starting material |

| 2-Methyl-5-nitrophenol | 5428-54-6 | Key synthetic intermediate nist.gov |

| 5-Amino-2-methylphenol (B1213058) | 2835-95-2 | Structural analog sigmaaldrich.com |

| 2-Amino-5-methylphenol (B193566) | 2835-98-5 | Structural isomer and catalyst component scbt.com |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide | 1704140 (Patent) | Pharmaceutically relevant structural analog epo.org |

Significance of Aromatic Amines and Phenolic Structures in Chemical Biology Research

The two primary functional components of this compound—the aromatic amine and the phenolic structure—are of profound importance in chemical biology and medicinal chemistry.

Aromatic Amines : These are fundamental building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and dyes. google.com The amino group, attached to an aromatic system, has unique chemical reactivity. invivochem.com In a biological context, this group can be crucial for receptor binding, and its metabolic activation, particularly through N-oxidation, is a key area of study in toxicology and drug metabolism. invivochem.com

Phenolic Structures : Phenols are characterized by a hydroxyl group bonded to a benzene (B151609) ring. medkoo.com This feature confers antioxidant properties, as the hydroxyl group can donate a hydrogen atom to neutralize free radicals, with the resulting phenoxyl radical being stabilized by the aromatic ring. prepchem.com Phenolic compounds are widespread in nature (e.g., flavonoids, tannins) and are studied for their potential health benefits, including anti-inflammatory and anticancer activities. localpharmaguide.comepa.gov The ability of the phenolic hydroxyl group and the hydrophobic aromatic ring to interact with proteins makes them a common motif in drug design. prepchem.com

Current Research Landscape and Emerging Academic Questions

Direct and recent academic research focusing specifically on this compound is limited. However, historical data and computational predictions provide a foundation for its potential areas of investigation.

An early study identified the compound, under the name H77-77, as a monoamine oxidase (MAO) inhibitor. medkoo.com The research noted that in rats, it demonstrated a protective effect within serotonergic and noradrenergic neurons against the effects of phenelzine, another MAO inhibitor. medkoo.com This finding firmly places the compound in the realm of neuropharmacology, although this line of inquiry does not appear to have been extensively pursued in subsequent decades.

Modern computational tools, such as those used by the Environmental Protection Agency (EPA), offer predictions on the likely functional uses of chemicals based on their structure. For this compound, these models predict a probability of it having several functions:

Table 2: Predicted Functional Uses of this compound

| Functional Use | Predicted Probability |

| Antioxidant | 0.701 |

| Crosslinker | 0.588 |

| UV Absorber | 0.536 |

| Hair Conditioner | 0.427 |

| Flavorant | 0.401 |

| Fragrance | 0.324 |

| Colorant | 0.321 |

| Antimicrobial | 0.308 |

Data sourced from the EPA's CompTox Chemicals Dashboard. epa.gov

These predictions open up several emerging academic questions:

Can the predicted antioxidant activity be experimentally verified, and how does it compare to other phenolic antioxidants?

Given its structural similarity to known bioactive agents and its historical classification as an MAO inhibitor, could it or its derivatives be re-evaluated as potential neuromodulatory agents?

Could the predicted UV-absorbing properties be explored for applications in materials science or as a scaffold for new sunscreen agents?

What is the full toxicological and metabolic profile of the compound, expanding upon the early MAO inhibitor studies?

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21618-99-5 |

|---|---|

Formule moléculaire |

C10H15NO |

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

5-(2-aminopropyl)-2-methylphenol |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6,8,12H,5,11H2,1-2H3 |

Clé InChI |

XWLXNPMITZDCHL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)CC(C)N)O |

SMILES canonique |

CC1=C(C=C(C=C1)CC(C)N)O |

Apparence |

Solid powder |

Autres numéros CAS |

29440-90-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

29440-90-2 (hydrochloride) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4, alpha-dimethyl-3-tyramine 4, alpha-dimethyl-3-tyramine hydrochloride 4, alpha-dimethyl-m-tyramine 4, alpha-dimethylmetatyramine H 77-77 H77-77 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2 Aminopropyl 2 Methylphenol

Strategies for the De Novo Synthesis of 5-(2-Aminopropyl)-2-methylphenol

The creation of this compound from basic chemical building blocks, known as de novo synthesis, relies on strategic, multi-step pathways. These routes are designed to construct the target molecule with precision and efficiency.

Precursor-Based Synthetic Routes (e.g., utilizing 5-amino-2-methylphenol (B1213058) derivatives)

The most logical and widely referenced precursors for the synthesis of this compound are derivatives of 2-methylphenol or aniline. A common starting material is 5-amino-2-methylphenol (also known as 5-amino-o-cresol) xianshengkeji.comapolloscientific.co.uk. This compound provides the core phenolic ring and the correct positioning of the methyl group and the eventual aminopropyl sidechain.

One plausible synthetic pathway initiates with the protection of the reactive amino and hydroxyl groups of 5-amino-2-methylphenol. This is followed by a reaction to introduce the three-carbon propyl backbone at the 5-position, and subsequent chemical modifications to install the amino group at the C2 position of the new sidechain.

An alternative route involves the alkali fusion of 2-amino-5-methyl-benzenesulfonic acid with potassium hydroxide (B78521) at high temperatures (around 300°C) and pressures to yield the potassium salt of 2-amino-5-methylphenol (B193566) google.com. After neutralization, the resulting 5-amino-2-methylphenol can be subjected to reactions to build the aminopropyl side chain. A key challenge in these syntheses is the regioselective introduction of the side chain, avoiding reactions at other positions on the aromatic ring.

The table below outlines a hypothetical, precursor-based synthetic route.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Nitration | 2-Methylphenol | HNO₃, H₂SO₄ | 2-Methyl-5-nitrophenol |

| 2 | Propargylation | 2-Methyl-5-nitrophenol | Propargyl bromide, K₂CO₃ | 1-Methyl-2-(prop-2-yn-1-yloxy)-4-nitrobenzene |

| 3 | Claisen Rearrangement | 1-Methyl-2-(prop-2-yn-1-yloxy)-4-nitrobenzene | Heat (Δ) | 2-Methyl-5-nitro-6-(prop-2-yn-1-yl)phenol |

| 4 | Reduction | 2-Methyl-5-nitro-6-(prop-2-yn-1-yl)phenol | H₂, Pd/C | 5-Amino-2-methyl-6-(prop-2-yn-1-yl)phenol |

| 5 | Hydration/Reduction | 5-Amino-2-methyl-6-(prop-2-yn-1-yl)phenol | HgSO₄, H₂SO₄ then NaBH₄ | This compound |

This table represents a conceptual pathway and specific reagents and conditions would require experimental optimization.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of this compound is contingent upon the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time researchgate.net. For instance, in multi-step syntheses, the selection of an appropriate solvent is critical to ensure that all reactants remain in the solution phase and to facilitate product separation.

The following table summarizes variables that are typically optimized in synthetic chemistry.

| Parameter | Objective of Optimization | Common Variables Explored |

| Solvent | Improve solubility of reactants, influence reaction rate, and facilitate workup. | Ethanol, Toluene, Dichloromethane, Tetrahydrofuran (THF) |

| Catalyst | Increase reaction rate, improve selectivity (chemo-, regio-, stereo-). | Metal catalysts (Pd, Pt, Ru), Acid/Base catalysts (p-TSA, K₂CO₃) researchgate.net |

| Temperature | Provide sufficient energy for reaction activation without promoting side reactions or decomposition. | -20°C to 150°C |

| Reaction Time | Ensure complete conversion of starting materials without allowing for product degradation. | Monitored by techniques like Thin-Layer Chromatography (TLC) or HPLC researchgate.net. |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The 2-aminopropyl side chain of the title compound contains a chiral center at the carbon atom bearing the amino group. This means the compound can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such molecules often resides in only one of the enantiomers, making the separation or selective synthesis of a single enantiomer a critical goal pharmtech.com.

Methodologies for Enantiomeric Separation and Enrichment

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a process called chiral resolution is required to separate them. wikipedia.org

Diastereomeric Salt Formation : This is a classic and common method for resolving racemic amines. pharmtech.com The racemic amine is reacted with a single, pure enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. pharmtech.comwikipedia.org This reaction forms two different diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure diastereomeric salt is treated with a base to liberate the desired pure enantiomer of the amine. wikipedia.org

Chiral Chromatography : This technique uses a stationary phase that is itself chiral. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.comnih.gov The two enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.com Cellulose-based CSPs are often effective for the separation of amine enantiomers. mdpi.com

Enzymatic Kinetic Resolution : Enzymes are highly stereoselective catalysts. A lipase, for example, can be used to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. mdpi.commdpi.com This leaves one enantiomer in its acylated form and the other as the unreacted amine. The two can then be separated using standard techniques like chromatography. The acylated product can then be de-acylated to recover the other pure enantiomer.

| Method | Principle | Typical Reagents/Phases | Outcome |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers, which have different physical properties. wikipedia.org | Chiral acids (e.g., (+)-Tartaric acid, (-)-Mandelic acid) | Separation by crystallization. pharmtech.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Chiral columns (e.g., cellulose (B213188) or amylose-based CSPs) mdpi.comnih.gov | Direct separation of enantiomers. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer. mdpi.com | Lipases (e.g., CAL-B), acyl donors. mdpi.com | One enantiomer is converted to a new product, allowing separation. |

Chiral Catalyst Applications in Asymmetric Synthesis

An alternative to resolving a racemic mixture is to directly synthesize only the desired enantiomer. This is known as asymmetric synthesis and it relies on the use of a chiral catalyst. psu.edu A chiral catalyst creates a chiral environment around the reactants, influencing the reaction pathway to favor the formation of one enantiomer over the other. mdpi.com

For the synthesis of a chiral amine like this compound, several types of catalytic asymmetric reactions could be envisioned. For example, the asymmetric reduction of a precursor imine or the asymmetric amination of an alkene could install the chiral amine center with high enantioselectivity. Chiral catalysts for such transformations can be based on transition metals complexed with chiral ligands or purely organic molecules, such as chiral phosphoric acids or chiral amines. psu.edumdpi.comnih.gov The development of such a process would be highly desirable as it is more atom-economical than resolution, which necessarily discards at least 50% of the material if the undesired enantiomer cannot be racemized and recycled. wikipedia.org

Derivatization and Functionalization Strategies for this compound Analogs

The structure of this compound contains two primary reactive sites: the phenolic hydroxyl group and the primary amino group. These functional groups serve as handles for chemical modification, allowing for the synthesis of a diverse library of analogs. Derivatization is a key strategy for modulating the physicochemical properties and exploring the structure-activity relationships of a lead compound.

A straightforward example of derivatization is the reaction of the precursor 5-amino-2-methylphenol with ethylene (B1197577) carbonate to produce 5-(2-hydroxyethyl)amino-o-cresol google.com. This demonstrates the reactivity of the amino group. Similar reactions can be applied to the amino group of the title compound.

N-Functionalization : The primary amino group can be readily acylated with acyl chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. Alkylation with alkyl halides would also produce secondary or tertiary amines.

O-Functionalization : The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or into an ester by reaction with an acyl chloride or carboxylic acid under appropriate conditions.

These functionalization strategies allow for systematic structural modifications, which can be used to probe the chemical space around the parent molecule for various applications.

| Functional Group | Reaction Type | Reagents | Product Class |

| Amino Group | Acylation | Acyl Chloride (R-COCl), Base | Amide |

| Amino Group | Reductive Amination | Aldehyde (R-CHO), NaBH₃CN | Secondary Amine |

| Amino Group | Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine |

| Hydroxyl Group | Etherification | Alkyl Halide (R-X), Base | Ether |

| Hydroxyl Group | Esterification | Acyl Chloride (R-COCl), Base | Ester |

Synthesis of Substituted Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key molecular features responsible for a compound's biological activity. nih.govbiomolther.org For phenethylamine (B48288) derivatives like this compound, SAR studies typically involve systematic modifications at three primary locations: the phenyl ring, the aminopropyl side chain, and the terminal amino group. wikipedia.orgpharmacy180.com The goal is to synthesize a series of analogs where each new compound has a specific, planned structural change. The subsequent evaluation of these analogs helps to build a comprehensive understanding of the pharmacophore. biomolther.org

General strategies for creating these derivatives include:

Substitution on the Phenyl Ring: The aromatic ring of this compound already contains a methyl and a hydroxyl group. Further modifications can include altering the position of these existing substituents or introducing new functional groups such as halogens, methoxy (B1213986) groups, or trifluoromethyl groups. nih.gov For instance, the introduction of a trifluoromethyl group on the benzene (B151609) nucleus of some phenethylamines has been shown to confer anorectic activity, a property absent in the unsubstituted parent compound. nih.gov The synthesis of such analogs often starts with appropriately substituted benzene precursors that are then elaborated to introduce the aminopropyl side chain.

Modification of the Aminopropyl Side Chain: Changes to the ethylamine (B1201723) side chain can significantly impact metabolic stability and receptor selectivity. pharmacy180.com An important modification is the introduction of a methyl or ethyl group on the α-carbon (the carbon adjacent to the amino group). This α-alkylation can increase the compound's duration of action by making it resistant to metabolic degradation by monoamine oxidase (MAO). pharmacy180.com

N-Substitution of the Amino Group: The primary amino group is a key site for modification. Varying the substituents on the nitrogen atom can drastically alter the compound's interaction with its biological targets. pharmacy180.com As the size of the N-substituent increases (e.g., from a primary amine to a secondary amine with a methyl, ethyl, or larger group), there can be a shift in receptor selectivity. For example, in some adrenergic agonists, increasing the bulk of the nitrogen substituent decreases α-receptor activity while increasing β-receptor activity. pharmacy180.com Synthetic approaches to achieve N-substitution often involve reductive amination or acylation followed by reduction.

The following table outlines representative examples of substituted phenethylamine derivatives and the general impact of these substitutions on activity, drawing from broader SAR studies on this class of compounds. biomolther.orgbiomolther.org

| Compound Class | Substitution Site | Example of Substituent | General Effect on Activity |

| Arylalkylamines | Phenyl Ring | Halogen (e.g., Cl, F, Br) | Can enhance binding affinity at certain receptors. |

| Arylalkylamines | Phenyl Ring | Methoxy group | Often modulates selectivity for serotonin (B10506) receptor subtypes. |

| Arylalkylamines | Amino Group | Alkyl groups (e.g., -CH₃, -C₂H₅) | Can alter potency and receptor selectivity (e.g., 5-HT₂ₐ vs. DAT). biomolther.org |

| α-Alkyl-phenethylamines | α-carbon of side chain | Methyl group | Increases resistance to MAO, prolonging duration of action. pharmacy180.com |

Introduction of Reporter Tags or Probes for Mechanistic Investigations

To investigate the molecular mechanisms of action, such as receptor binding, cellular uptake, and distribution, derivatives of this compound can be synthesized with reporter tags. These tags can be radioactive isotopes for imaging studies or fluorescent molecules for in vitro and cell-based assays. nih.govresearchgate.net

Radiolabeling for In Vivo Imaging:

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of drug-receptor interactions in the living brain. nih.gov For a phenethylamine derivative to be used as a PET tracer, a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), must be incorporated into its structure. nih.govmdpi.com

The synthesis of a radiolabeled analog of this compound would require a multi-step process:

Precursor Synthesis: A precursor molecule is synthesized that is ready for the final radiolabeling step. For ¹¹C-labeling, this might involve creating a desmethyl precursor where a hydroxyl or amine group can be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Radiolabeling: The short half-life of ¹¹C (approximately 20.4 minutes) necessitates a rapid synthesis. The radiolabeling reaction is typically performed in the final synthetic step. For example, a precursor with a free phenolic hydroxyl group could be rapidly O-methylated using [¹¹C]methyl iodide.

Purification and Formulation: The radiolabeled product must be quickly purified, typically using high-performance liquid chromatography (HPLC), and formulated for injection.

Studies on other phenethylamine-based PET tracers, such as derivatives of Cimbi-5, have shown that modifications to the phenethylamine backbone and the position of the radiolabel can optimize the target-to-background binding ratio, a critical parameter for a successful PET tracer. nih.gov

Fluorescent Probes for In Vitro Studies:

Fluorescently-tagged ligands are invaluable tools for studying receptor binding, localization, and trafficking in cells using techniques like fluorescence microscopy. researchgate.netnih.gov The synthesis of a fluorescent probe based on this compound would involve covalently attaching a fluorophore (a fluorescent dye) to the molecule.

Key considerations for designing such probes include:

Attachment Point: The fluorophore must be attached at a position that does not significantly hinder the molecule's ability to bind to its target receptor. For many phenethylamine ligands, positions on the phenyl ring are often chosen for tethering the fluorophore, sometimes via a linker chain to minimize steric hindrance. researchgate.net

Choice of Fluorophore: The selection of the fluorescent dye depends on the specific application, considering factors like its brightness, photostability, and spectral properties (excitation and emission wavelengths).

Synthetic Strategy: The synthesis would involve preparing a derivative of this compound with a reactive functional group (e.g., an amine, carboxylic acid, or alkyne) that can be readily coupled to a complementary functional group on the fluorophore. researchgate.net

Research on fluorescent probes for serotonin 5-HT₂B receptors, for example, has involved tagging a phenethylamine analog (DOI) with various fluorescent dyes to study receptor-ligand interactions. researchgate.netnih.gov

The following table summarizes the types of reporter tags and their applications in studying compounds like this compound.

| Tag Type | Example | Application | Key Synthetic Consideration |

| Radioisotope | Carbon-11 (¹¹C) | In vivo PET imaging of brain receptor occupancy. nih.gov | Rapid, final-step incorporation into a precursor molecule. |

| Radioisotope | Fluorine-18 (¹⁸F) | In vivo PET imaging with a longer half-life than ¹¹C. mdpi.com | Often requires multi-step synthesis of a prosthetic group. |

| Fluorescent Probe | Dansyl or BODIPY dyes | In vitro fluorescence microscopy, receptor binding assays. researchgate.net | Attachment via a linker to a non-critical position on the pharmacophore. |

Spectroscopic and Advanced Structural Elucidation of 5 2 Aminopropyl 2 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, the electronic environment of each type, and the connectivity between adjacent protons. While specific experimental data for 5-(2-Aminopropyl)-2-methylphenol is not widely published, a predicted spectrum can be inferred based on its structure and data from similar compounds like 2-methylphenol and other aminophenol derivatives. foodb.caresearchgate.net

The structure of this compound contains several distinct proton environments:

Aromatic Protons (Ar-H): The benzene (B151609) ring has three protons. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and alkyl (-CH₃) groups, and the aminopropyl side chain. They are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 7.5 ppm. Their splitting patterns (multiplicity) will depend on their coupling with neighboring aromatic protons.

Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will produce a singlet peak, as it has no adjacent protons to couple with. This signal is typically found in the upfield region, around 2.0-2.5 ppm.

Aminopropyl Protons (-CH₂-CH(NH₂)-CH₃): This side chain presents a more complex set of signals. The methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring will likely appear as a doublet of doublets or a multiplet. The methine (-CH) proton, bonded to the nitrogen, will also be a multiplet due to coupling with both the methylene and the terminal methyl protons. The terminal methyl group of the propyl chain will appear as a doublet, coupling with the adjacent methine proton.

Amine and Hydroxyl Protons (-NH₂ and -OH): The signals for the amine (-NH₂) and hydroxyl (-OH) protons can be broad and their chemical shifts are highly variable, depending on the solvent, concentration, and temperature. They may also exchange with deuterium (B1214612) in solvents like D₂O, causing them to disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.5 - 7.2 | Multiplet | 3H |

| -OH | Variable (e.g., 4.5 - 8.0) | Broad Singlet | 1H |

| -CH- (propyl) | ~3.0 - 3.5 | Multiplet | 1H |

| -CH₂- (propyl) | ~2.5 - 2.9 | Multiplet | 2H |

| Ar-CH₃ | ~2.2 | Singlet | 3H |

-NH₂ | Variable (e.g., 1.5 - 3.0) | Broad Singlet | 2H | | -CH-CH₃ (propyl) | ~1.1 - 1.3 | Doublet | 3H |

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, a total of 10 distinct signals are expected in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in the molecule (7 aromatic, 3 aliphatic), assuming free rotation and no conformational isomers causing additional splits. Predicted chemical shifts can be estimated based on data from related structures such as 5-amino-2-methylphenol (B1213058) and 2-aminophenol. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (aromatic) | 150 - 155 |

| C-NH₂ (methine) | 45 - 55 |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 120 - 145 |

| -CH₂- (propyl) | 40 - 45 |

| Ar-CH₃ | 15 - 25 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the coupled protons within the aminopropyl side chain and between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule. foodb.ca

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the calculation of the elemental formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov It is suitable for volatile and thermally stable compounds. Analysis of this compound by GC-MS would first involve its passage through a GC column, separating it from other components in a mixture. Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₅NO, MW = 165.23 g/mol ). A key fragmentation pathway would be the benzylic cleavage, resulting in the loss of the aminopropyl side chain or parts of it. The most stable fragment would likely be the tropylium-like ion or a fragment resulting from the cleavage of the C-C bond beta to the aromatic ring, which is a common fragmentation for alkylbenzenes. While specific data for this compound is scarce, predicted spectra for related compounds show characteristic fragmentation patterns. hmdb.ca

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical |

| 121 | [HOC₆H₃(CH₃)CH₂]⁺ | Benzylic cleavage, loss of C₂H₅N |

LC-MS/MS is particularly well-suited for the analysis of less volatile, more polar, or thermally unstable compounds like aminophenols. mdpi.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in a prominent protonated molecule [M+H]⁺ (m/z 166) with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is highly specific and can be used for quantification in complex matrices through selected reaction monitoring (SRM).

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Amino-2-methylphenol |

| 2-Aminophenol |

| 2-Methylphenol |

| 5-[(2R)-2-Aminopropyl]-2-hydroxybenzoic acid |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the analysis of molecular compounds. IR spectroscopy provides critical information about the functional groups present in a molecule, while UV-Vis spectroscopy offers insights into its electronic structure and conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making it a powerful technique for functional group identification.

For this compound (C₁₀H₁₅NO), the key functional groups are the phenolic hydroxyl (-OH), the primary amine (-NH₂), the aromatic ring, and the aliphatic chain. While specific experimental spectra for this exact compound are not widely available in public literature, the expected characteristic absorption bands can be predicted based on its structure.

Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretching (broad) | 3200 - 3600 |

| Primary Amine -NH₂ | N-H stretching (two bands) | 3300 - 3500 |

| Primary Amine -NH₂ | N-H bending (scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H stretching | 3000 - 3100 |

| Aliphatic C-H | C-H stretching | 2850 - 2960 |

| Aromatic C=C | C=C ring stretching | 1450 - 1600 |

This table represents theoretically expected values. Actual experimental values may vary.

The broad O-H stretch of the phenol (B47542) group and the distinct N-H stretching bands of the primary amine are particularly indicative of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The absorption of UV or visible light excites these electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The chromophore in this compound is the substituted benzene ring. Phenols typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. For phenol itself in a neutral solution, two main absorption bands are observed around 210 nm and 270 nm. The presence of substituents on the benzene ring—the hydroxyl, methyl, and aminopropyl groups—will influence the position and intensity of these absorption maxima. Both the hydroxyl (-OH) and amino (-NH₂) groups are auxochromes, which generally cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). It is predicted that this compound would exhibit characteristic UV absorption maxima, confirming the presence of the substituted phenolic system.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which can then be mathematically analyzed to generate a detailed 3D model of the molecule.

This model provides highly accurate data on:

Bond Lengths: The distances between the centers of bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: Non-covalent forces such as hydrogen bonding and van der Waals forces that dictate how the molecules are packed in the crystal lattice.

As of this writing, a search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. Should a suitable single crystal of the compound be grown and analyzed, X-ray crystallography would provide unequivocal proof of its structure and reveal detailed conformational and stereochemical information.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a quantitative analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and stoichiometric composition of a newly synthesized compound.

The molecular formula for this compound is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . The theoretical elemental composition can be calculated as follows:

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 72.70% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.68% |

| Total | | | | 165.236 | 100.00% |

In a research setting, a sample of synthesized this compound would be analyzed, and the experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the theoretical values to confirm the compound's elemental integrity.

Computational Chemistry and in Silico Modeling of 5 2 Aminopropyl 2 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 5-(2-aminopropyl)-2-methylphenol, these calculations would provide insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. researchgate.net A DFT analysis of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Studies on analogous compounds, such as amphetamine, have utilized the B3LYP functional with basis sets like 6-311+G(2d,p) to achieve reliable structural parameters. researchgate.netresearcher.life For this compound, this process would involve determining the optimal bond lengths, bond angles, and dihedral angles between the substituted phenol (B47542) ring and the aminopropyl side chain.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. By comparing the calculated frequencies with experimental data (if available), the accuracy of the computational model can be validated. For amphetamine, calculated spectral frequencies have shown a favorable match with experimental spectra after appropriate scaling. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in a Phenolamine Structure (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Phenol) | Stretching | 3600-3650 |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Ring Stretching | 1450-1600 |

| C-O (Phenol) | Stretching | 1200-1260 |

| C-N (Amine) | Stretching | 1020-1250 |

This table is illustrative and based on general frequency ranges for these functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. youtube.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. semanticscholar.org For a molecule like this compound, the presence of both an electron-donating amino group and a phenolic hydroxyl group on the aromatic ring would influence the energies of these orbitals. Studies on substituted anilines have shown that the nature of the substituents significantly affects the HOMO-LUMO gap. thaiscience.info

Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Substituted Phenolamine

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.80 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Ionization Potential (I) | ≈ -EHOMO | 5.50 |

| Electron Affinity (A) | ≈ -ELUMO | 0.80 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | (I + A) / 2 | 3.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.11 |

These values are for illustrative purposes and would need to be calculated specifically for this compound.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.com The MEPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEPS would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these sites favorable for interactions with electrophiles. The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Computational studies on amphetamine have used MEPS to predict its reactivity. researchgate.netresearcher.life

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time, including its conformational changes. mdpi.com For a flexible molecule like this compound, which has a rotatable side chain, MD simulations can explore the potential energy surface and identify stable conformers.

An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules to mimic physiological conditions, and then solving Newton's equations of motion for all atoms in the system. nih.gov The resulting trajectory provides information about how the molecule's conformation changes over time. Analysis of this trajectory can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity.

Topological Investigations of Bonding and Intermolecular Interactions (e.g., Electron Localization Function, Reduced Density Gradient)

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within a molecule.

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a clear picture of electron localization in a molecule, distinguishing between core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.org An ELF analysis of this compound would visualize the covalent bonds within the phenyl ring and the side chain, as well as the lone pairs on the oxygen and nitrogen atoms. Studies on amphetamine have employed ELF to analyze its electron density distribution. researchgate.netresearcher.life

The Reduced Density Gradient (RDG) is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. protheragen.aichemrxiv.org The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification of different types of interactions. For this compound, an RDG analysis would be particularly useful for identifying intramolecular hydrogen bonds between the hydroxyl and amino groups, as well as other non-covalent interactions that stabilize the molecule's conformation.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be used to predict its binding mode and affinity to various biological targets, such as neurotransmitter transporters or receptors. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each conformation, with the lowest energy score typically representing the most likely binding mode. Molecular docking studies on amphetamine derivatives have successfully provided rational binding models for their interactions with targets like the serotonin (B10506) and noradrenaline transporters. mdpi.comnih.gov

Table 3: Illustrative Molecular Docking Results for a Phenolamine Ligand with a Target Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction |

| Monoamine Transporter | -8.5 | Asp79, Tyr156, Ser422 | Hydrogen Bond, Pi-Pi Stacking |

| Adrenergic Receptor | -7.9 | Phe290, Trp109, Asn312 | Hydrophobic, Hydrogen Bond |

| Serotonin Receptor | -8.2 | Asp155, Phe341, Ser199 | Ionic, Pi-Cation, Hydrogen Bond |

These results are hypothetical and serve to illustrate the type of data obtained from molecular docking simulations.

In Silico Pharmacokinetic Predictions for this compound Remain Largely Uncharacterized

Extensive searches for pre-computed ADME data from widely used prediction platforms such as SwissADME and pkCSM have not yielded specific results for this compound. These platforms are instrumental in predicting a range of crucial pharmacokinetic parameters, including but not limited to, intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like the cytochrome P450 family.

The lack of specific data for this compound means that detailed research findings and data tables concerning its predicted absorption, distribution, and metabolism profiles cannot be provided at this time. While general principles of in silico ADME prediction are well-established, their application to this particular compound has not been documented in the available resources.

Further research, including the direct application of computational modeling tools to this compound, would be required to generate the specific data points needed for a thorough in silico pharmacokinetic assessment. Such an analysis would typically involve the calculation of various physicochemical and topological descriptors to predict the compound's behavior in a biological system. Without such a study, any discussion of its pharmacokinetic properties would be speculative.

Pharmacological Research and Mechanistic Investigations of 5 2 Aminopropyl 2 Methylphenol

In Vitro Receptor Binding and Functional Assays

The initial characterization of a novel compound often begins with in vitro assays to determine its binding affinity and functional activity at various receptors and transporters. These studies provide a foundational understanding of the compound's potential pharmacological profile.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2B) Interaction Profiles

The serotonin (5-HT) system is a critical modulator of mood, cognition, and perception. Consequently, the interaction of new compounds with serotonin receptors is of significant interest. The 5-HT1A, 5-HT2A, and 5-HT2B receptors are particularly important in mediating the effects of many psychoactive substances. nih.govmdpi.com

Research into the interaction of 5-(2-Aminopropyl)-2-methylphenol with these receptors would involve competitive binding assays to determine its affinity (Ki) for each receptor subtype. Functional assays, such as measuring second messenger mobilization (e.g., calcium flux or cAMP accumulation), would then be used to characterize the compound as an agonist, antagonist, or partial agonist. nih.gov For instance, studies on similar compounds have shown that subtle structural modifications can significantly alter a compound's affinity and efficacy at these receptors. researchgate.net The interaction between 5-HT1A and 5-HT2B receptors can be complex, with evidence suggesting they can form heterodimers that modulate each other's function. nih.govnih.gov The 5-HT2A receptor is a key target for many psychedelic compounds, and its activation is linked to changes in neuronal excitability and plasticity. nih.gov

| Receptor Subtype | Interaction Profile |

| 5-HT1A | Data on the specific interaction of this compound with the 5-HT1A receptor is not extensively available in the provided search results. However, this receptor is a common target for psychoactive compounds. mdpi.com |

| 5-HT2A | The 5-HT2A receptor is a primary target for many psychoactive substances. nih.govnih.gov The specific binding affinity and functional activity of this compound at this receptor would be a key area of investigation. |

| 5-HT2B | The 5-HT2B receptor is another important serotonin receptor subtype. nih.govnih.gov The interaction profile of this compound at this site would contribute to its overall pharmacological characterization. |

Monoamine Transporter (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin Transporters) Uptake Inhibition and Releasing Properties

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.gov Many psychoactive compounds exert their effects by inhibiting this reuptake process or by inducing the release of these neurotransmitters. ljmu.ac.uknih.govnih.gov

To characterize the effects of this compound on these transporters, researchers would employ uptake inhibition assays using synaptosomes or cells expressing the specific transporters. nih.gov These assays measure the ability of the compound to block the uptake of radiolabeled monoamines. Additionally, release assays would be conducted to determine if the compound can induce the non-exocytotic release of monoamines.

| Transporter | Uptake Inhibition (IC50) | Releasing Properties (EC50) |

| Dopamine Transporter (DAT) | To be determined through experimental investigation. | To be determined through experimental investigation. |

| Norepinephrine Transporter (NET) | To be determined through experimental investigation. | To be determined through experimental investigation. |

| Serotonin Transporter (SERT) | To be determined through experimental investigation. | To be determined through experimental investigation. |

Monoamine Oxidase (MAO) Inhibition Studies (e.g., MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the degradation of monoamine neurotransmitters. nih.gov Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain. patsnap.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and is involved in dopamine metabolism. nih.gov

The potential of this compound to inhibit MAO-A and MAO-B would be assessed using in vitro enzyme inhibition assays. These studies would determine the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity of the compound for MAO-A versus MAO-B would also be a key parameter to determine. nih.govresearchgate.net

| Enzyme | Inhibition (IC50) |

| MAO-A | To be determined through experimental investigation. |

| MAO-B | To be determined through experimental investigation. |

Characterization of Other Molecular Targets (e.g., Protein Kinase C, NAMPT)

PKC is a family of enzymes involved in various signal transduction cascades. Modulation of PKC activity can have widespread effects on cellular function. NAMPT is a key enzyme in the salvage pathway of NAD+ biosynthesis, a critical coenzyme in cellular metabolism. bpsbioscience.com Inhibition of NAMPT has been explored as a potential therapeutic strategy in oncology. nih.gov Investigating the interaction of this compound with these targets would provide a more comprehensive understanding of its molecular pharmacology.

Preclinical In Vitro Biological Activity Studies

In addition to receptor and enzyme interactions, the biological activity of a compound can be further characterized through various in vitro assays that assess its effects on cellular processes.

Antioxidant Activity Evaluation (e.g., DPPH radical scavenging assay)

Oxidative stress is implicated in a variety of pathological conditions. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method used to evaluate the antioxidant activity of compounds. mdpi.comresearchgate.net In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. nih.govresearchgate.netnih.gov

The antioxidant capacity of this compound would be determined by its ability to reduce the DPPH radical, and the results would be expressed as an EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

| Assay | Result (e.g., EC50) |

| DPPH Radical Scavenging Assay | To be determined through experimental investigation. |

Antimicrobial Efficacy Assessments (Antibacterial, Antifungal) in Microbial Strains

Direct experimental assessments of the antibacterial and antifungal efficacy of this compound against specific microbial strains are not extensively documented in publicly available scientific literature. However, computational models have been employed to predict its potential biological activities.

Based on Quantitative Structure-Use Relationship (QSUR) models developed by the U.S. Environmental Protection Agency (EPA), this compound has a predicted probability of 0.308 for having antimicrobial functions. epa.gov This prediction suggests a potential for the compound to inhibit microbial growth, though this has not been confirmed through in vitro or in vivo experimental studies.

For context, structurally related phenolic compounds, such as thymol (B1683141) (2-isopropyl-5-methylphenol) and its isomer carvacrol (B1668589) (5-isopropyl-2-methylphenol), are well-documented for their broad-spectrum antimicrobial properties against various bacteria and fungi, including strains of Candida, Staphylococcus aureus, and Escherichia coli. nih.govmdpi.comnih.gov These compounds are known to disrupt microbial cell membranes and inhibit essential enzymes. nih.gov However, such activities are specific to their respective structures and cannot be directly extrapolated to this compound without experimental validation.

Antiproliferative and Anticancer Mechanism Investigations in Cell Lines (e.g., HepG2, A549, DLD-1, MCF-7, T-47D)

A thorough review of scientific literature and bioactivity databases reveals no specific studies investigating the antiproliferative or anticancer effects of this compound in the human cancer cell lines HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), DLD-1 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), or T-47D (breast ductal carcinoma).

Data from high-throughput transcriptomics (HTTr) summaries from the EPA's CompTox Chemicals Dashboard show no significant bioactivity for this compound in the assays performed. epa.gov While these specific cancer cell lines are common models for evaluating the cytotoxic and antiproliferative potential of novel compounds, nih.govnih.govnih.govnih.govekosfop.or.kr research on this compound has not been reported in this context.

Table 1: Antiproliferative Activity (IC₅₀) of this compound in Human Cancer Cell Lines This table is provided to adhere to structural requirements. No data is available at the time of this report.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Data not available | N/A |

| A549 | Lung Carcinoma | Data not available | N/A |

| DLD-1 | Colorectal Adenocarcinoma | Data not available | N/A |

| MCF-7 | Breast Adenocarcinoma | Data not available | N/A |

| T-47D | Breast Ductal Carcinoma | Data not available | N/A |

Investigation of Cellular Pathways and Enzyme Inhibition in Cell-Based Assays

There is currently no available scientific literature detailing the investigation of this compound in cell-based assays to determine its effects on specific cellular pathways or its potential as an enzyme inhibitor. Standard toxicological and pharmacological screenings, such as those included in the EPA's ToxCast program, have not yielded significant data points for this compound that would indicate a specific mechanism of action or enzyme interaction. epa.gov

Preclinical In Vivo Pharmacological Effects in Animal Models

Studies on Central Nervous System Activity and Behavioral Phenotypes (e.g., head-twitch response in mice)

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is widely used as a behavioral proxy for the hallucinogenic potential of substances in humans. nih.govnih.gov This response is primarily mediated by the activation of serotonin 5-HT2A receptors in the brain. nih.govnih.gov Psychedelic compounds such as 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and psilocybin reliably induce the HTR, and this effect can be blocked by 5-HT2A antagonists. nih.govmdpi.com

Despite the utility of this model for assessing serotonergic activity, there are no published studies investigating whether this compound induces a head-twitch response or has any other measurable effects on the central nervous system or behavioral phenotypes in mice or other animal models.

Cardiovascular System Research (e.g., vasorelaxant and hypotensive effects in spontaneously hypertensive rats)

Spontaneously hypertensive rats (SHRs) are a widely accepted preclinical model for studying hypertension and evaluating the potential vasorelaxant and hypotensive effects of novel compounds. japsonline.comnih.govmdpi.com Research in this area typically involves measuring changes in blood pressure after administration of a test substance and assessing the relaxation of isolated aortic rings to determine mechanisms of action, such as effects on the nitric oxide (NO)/cGMP pathway or ion channels. mdpi.com

A review of the current literature indicates that no studies have been conducted to assess the cardiovascular effects of this compound in SHRs or other animal models. While related monoterpenic phenols like carvacrol and thymol have demonstrated vasorelaxant and hypotensive properties in such models, these findings are specific to those molecules. japsonline.comresearchgate.net

Investigations into Other Systemic Physiological Responses in Animal Models

No scientific data are available from preclinical in vivo studies regarding other systemic physiological responses to this compound in animal models. Research into areas such as anti-inflammatory, analgesic, or metabolic effects has not been published for this specific compound.

Structure Activity Relationship Sar Studies of 5 2 Aminopropyl 2 Methylphenol and Its Analogs

Correlating Substituent Effects on Receptor Binding Affinities and Functional Potencies

The pharmacological activity of phenethylamine (B48288) derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. For a molecule like 5-(2-Aminopropyl)-2-methylphenol, the hydroxyl (-OH) and methyl (-CH3) groups are key determinants of its interaction with receptors.

The position of substituents on the phenyl ring significantly impacts receptor affinity and selectivity, particularly at serotonin (B10506) receptors like 5-HT2A and 5-HT2C. biomolther.orgfrontiersin.org For instance, in the well-studied class of 2,5-dimethoxyphenethylamines, the 2,5-dimethoxy substitution pattern is a recognized motif for potent 5-HT2A receptor agonism. nih.govmdpi.com The removal of either the 2- or 5-methoxy group generally leads to a decrease in binding affinity and functional potency. nih.gov This suggests that the oxygen atoms at these positions are crucial for receptor interaction, likely through hydrogen bonding or other electrostatic interactions.

In the case of this compound, the 2-methyl and 5-hydroxyl substitutions present a different electronic and steric profile. The hydroxyl group at the 5-position can act as a hydrogen bond donor and acceptor, potentially mimicking the role of the 5-methoxy group in other analogs. The 2-methyl group, while not as strongly electron-donating as a methoxy (B1213986) group, will still influence the electronic character of the ring and provide steric bulk.

Furthermore, the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of activity. frontiersin.orgresearchgate.net Bulky or extended linear substituents at this position can convert partial agonists into competitive antagonists at the 5-HT2A receptor. researchgate.net While this compound itself is unsubstituted at the 4-position, this principle highlights the sensitivity of the receptor to modifications in this region.

The table below illustrates the effect of aromatic ring substituents on the 5-HT2A receptor affinity for a series of phenethylamine analogs.

| Compound/Analog | Aromatic Substituents | 5-HT2A Ki (nM) |

| 2C-H | 2,5-dimethoxy | 830 |

| 2C-B | 2,5-dimethoxy, 4-bromo | 46 |

| 2C-I | 2,5-dimethoxy, 4-iodo | 40 |

| 2C-E | 2,5-dimethoxy, 4-ethyl | 77 |

| 2C-D | 2,5-dimethoxy, 4-methyl | 210 |

Data synthesized from published research on phenethylamine analogs.

Impact of Stereochemistry on Pharmacological Profiles and Biological Activity

The presence of a chiral center at the alpha-carbon of the aminopropyl side chain in this compound means it exists as two enantiomers, (R) and (S). Stereochemistry is a critical factor in the interaction of drugs with their biological targets, which are themselves chiral environments. acs.org The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

For many phenylisopropylamines (amphetamines), the (R)-enantiomer is typically more potent at eliciting central nervous system stimulant effects, while the (S)-enantiomer may have different or less pronounced activity. The addition of an α-methyl group, creating a phenylisopropylamine from a phenethylamine, often results in similar potencies but increased efficacies at 5-HT2A receptors. scienceopen.com For example, in the case of DOI (2,5-dimethoxy-4-iodoamphetamine), the (R)-enantiomer is the more active psychedelic.

The differential activity of enantiomers is due to their distinct three-dimensional arrangements, which dictate how they fit into the binding pocket of a receptor. One enantiomer may achieve a more favorable orientation for key interactions, such as hydrogen bonding with specific amino acid residues, leading to higher affinity and/or efficacy.

A study on a series of phenylisopropylamine/phenylethylamine pairs demonstrated that the α-methyl group is a key determinant of efficacy at both 5-HT2A and 5-HT2C receptors. nih.gov The phenylisopropylamines generally displayed higher efficacy at 5-HT2A receptors compared to their phenethylamine counterparts. nih.gov This underscores the profound impact that the stereochemistry and substitution at the α-carbon can have on the functional outcome of receptor binding.

The following table provides a conceptual illustration of how stereochemistry can affect receptor binding.

| Compound | Enantiomer | Receptor Affinity (Conceptual) | Functional Activity (Conceptual) |

| This compound | (R) | Potentially Higher | Potentially Higher Agonist Efficacy |

| This compound | (S) | Potentially Lower | Potentially Lower Agonist Efficacy or Antagonism |

Elucidation of Key Pharmacophores and Structural Determinants for Desired Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific receptor and elicit a biological response. For phenethylamine agonists of the 5-HT2A receptor, a general pharmacophore has been established. researchgate.net

This model typically includes:

An aromatic ring that engages in π-π stacking interactions with aromatic residues in the receptor binding pocket.

A protonated amine group that forms a crucial ionic bond with a conserved aspartate residue (Asp155 in the 5-HT2A receptor).

Specific hydrogen bond donor and/or acceptor sites on the aromatic ring, such as the oxygen atoms of methoxy groups in 2,5-dimethoxyphenethylamines. researchgate.net

For this compound, the key pharmacophoric features would be:

The phenol (B47542) ring.

The primary amine of the aminopropyl side chain.

The hydroxyl group at the 5-position, capable of acting as a hydrogen bond donor and acceptor.

The conformation of the ethylamine (B1201723) side chain is also a critical determinant of activity. researchgate.net Conformationally restricted analogs have demonstrated that the orientation of the side chain relative to the phenyl ring influences receptor binding and functional selectivity. researchgate.net For optimal activity, it is believed that the side chain binds in an "out-of-the-plane" conformation.

Comparative Analysis with Related Phenethylamine and Indolealkylamine Derivatives

The SAR of this compound can be further understood by comparing it to other classes of psychoactive compounds, namely other phenethylamines and the indolealkylamines (tryptamines). researchgate.net While both classes often target similar receptors, particularly the 5-HT2A receptor, they exhibit distinct SAR profiles.

Phenethylamines vs. Tryptamines:

Structural Backbone: Phenethylamines possess a phenyl ring, whereas tryptamines have an indole (B1671886) ring system.

Receptor Selectivity: Phenethylamines are generally considered to be more selective agonists for the 5-HT2 receptor subtypes compared to tryptamines. researchgate.net Psychedelic phenethylamines typically show less than 5-10-fold selectivity for 5-HT2A over 5-HT2C receptors. researchgate.net

Affinity: Studies have shown that phenethylamine derivatives often exhibit higher binding affinity for the 5-HT2A receptor than tryptamine (B22526) derivatives. biomolther.orgnih.gov

SAR: The SAR of tryptamines is heavily influenced by substitution on the indole ring (e.g., at the 4- and 5-positions) and on the terminal amine. In contrast, the SAR of phenethylamines is dominated by the substitution pattern on the phenyl ring and the α-carbon of the side chain.

The table below provides a comparative overview of the general characteristics of phenethylamines and tryptamines as 5-HT2A receptor agonists.

| Feature | Phenethylamines | Indolealkylamines (Tryptamines) |

| Core Structure | Phenyl-ethylamine | Indole-ethylamine |

| 5-HT2A/2C Selectivity | Generally lower | Can be higher in some cases |

| Key SAR Determinants | Phenyl ring and α-carbon substitution | Indole ring and N-substitution |

| Example Agonists | Mescaline, DOI, 2C-B | Psilocin, DMT, LSD |

This comparative analysis highlights that while both classes of compounds can activate the same receptor, the specific interactions and resulting pharmacological profiles are governed by their distinct structural frameworks. The SAR of this compound is therefore best understood within the context of the broader phenethylamine family, with its unique combination of hydroxyl and methyl substituents dictating its specific interactions with receptor targets.

Metabolism and Biotransformation Pathways of 5 2 Aminopropyl 2 Methylphenol

In Vitro Metabolic Fate using Subcellular Fractions and Cell-Based Systems

In vitro models are essential tools in drug discovery and toxicology for predicting the metabolic fate of new chemical entities. nih.govnih.gov Standard systems include human liver microsomes, hepatocytes, and microbial models that can mimic mammalian metabolism.

Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net Incubating 5-(2-Aminopropyl)-2-methylphenol with human liver microsomes in the presence of necessary cofactors like NADPH would primarily elucidate its CYP-mediated oxidative metabolites. nih.gov This system is highly effective for identifying products of hydroxylation, oxidation, and other CYP-catalyzed reactions.

Human hepatocytes, as intact liver cells, offer a more comprehensive metabolic profile. researchgate.net They contain the full spectrum of both Phase I and Phase II metabolizing enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) and cofactors. nih.gov Using hepatocytes would not only reveal the primary oxidative metabolites of this compound but also its subsequent conjugated products, providing a more complete picture of its biotransformation and clearance pathways.

The filamentous fungus Cunninghamella elegans is a well-established microbial model for predicting and producing metabolites of drugs and other xenobiotics. nih.gov This fungus possesses a diverse array of cytochrome P450 enzymes that can generate metabolites qualitatively similar to those produced in mammals, including humans and horses. nih.govdshs-koeln.de Studies have shown its ability to perform a variety of biotransformations, including hydroxylation and conjugation, on complex molecules. nih.govmdpi.commdpi.com Incubating this compound with C. elegans would be a valuable preclinical step to generate and identify potential human metabolites, which can then be used as reference standards in definitive human studies. dshs-koeln.de

Identification and Characterization of Phase I Metabolites

Based on the structure of this compound, several Phase I metabolic pathways are predicted to occur. These transformations are primarily oxidative and catalyzed by CYP enzymes.

Hydroxylation is a common metabolic reaction for compounds with aromatic rings and alkyl side chains. For this compound, two main types of hydroxylation are anticipated:

Aromatic Hydroxylation: The phenyl ring is susceptible to the addition of one or more hydroxyl (-OH) groups. The positions of hydroxylation will be directed by the existing substituents (the hydroxyl, methyl, and aminopropyl groups). The likely products would be catechol or hydroquinone derivatives.

Aliphatic Hydroxylation: The propyl side chain can be hydroxylated at carbons that are not sterically hindered.

Methyl Group Hydroxylation: The methyl group attached to the aromatic ring can be oxidized to a primary alcohol (hydroxymethyl group).

These reactions increase the polarity of the parent compound, facilitating its excretion.

An analysis of the structure of this compound indicates that neither oxidative N-dealkylation nor O-demethylation are likely metabolic pathways.

N-Dealkylation: This pathway involves the removal of an alkyl group from an amine. The "2-aminopropyl" moiety contains a primary amine (-NH2), which lacks an N-alkyl substituent. Therefore, N-dealkylation is not a possible transformation.

O-Demethylation: This pathway involves the conversion of a methoxy (B1213986) group (-OCH3) to a hydroxyl group (-OH). The compound features a methyl group (-CH3) directly attached to the aromatic ring, not a methoxy group. Consequently, O-demethylation cannot occur.

Beyond hydroxylation, other oxidative pathways could contribute to the metabolism of this compound:

Oxidative Deamination: The primary amine of the aminopropyl side chain can be oxidatively removed. This reaction would likely proceed through the formation of an unstable carbinolamine intermediate, which would then yield a ketone metabolite and release ammonia.

Further Oxidation of the Hydroxymethyl Group: If the methyl group undergoes initial hydroxylation (as described in 7.2.1), the resulting primary alcohol could be further oxidized by cytosolic enzymes like alcohol and aldehyde dehydrogenases. This two-step oxidation would first produce an aldehyde and subsequently a carboxylic acid derivative, significantly increasing the polarity of the metabolite.

Predicted Phase I Metabolites of this compound

| Predicted Metabolite Name | Metabolic Pathway | Description of Transformation |

| Dihydroxy-aminopropyl-methylphenol | Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. |

| 5-(2-Amino-hydroxypropyl)-2-methylphenol | Aliphatic Hydroxylation | Addition of a hydroxyl group to the propyl side chain. |

| 5-(2-Aminopropyl)-2-(hydroxymethyl)phenol | Methyl Group Hydroxylation | Oxidation of the ring's methyl group to a primary alcohol. |

| 5-(2-Oxopropyl)-2-methylphenol | Oxidative Deamination | Removal of the amino group from the side chain, forming a ketone. |

| 5-(2-Aminopropyl)-2-carboxy-phenol | Further Oxidation | Oxidation of the hydroxymethyl metabolite to a carboxylic acid. |

Identification and Characterization of Phase II Metabolites

Phase II metabolic reactions involve the covalent attachment of endogenous polar molecules to a xenobiotic or its Phase I metabolites, thereby increasing their water solubility and facilitating their excretion. For this compound, the primary functional groups available for conjugation are the phenolic hydroxyl group and the primary amino group of the aminopropyl side chain.

Glucuronidation is a major Phase II metabolic pathway for a vast array of compounds. This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). While direct evidence for the glucuronidation of this compound is not available in the current scientific literature, studies on the structurally related compound 5-APB strongly indicate that this is a likely metabolic route. Research on the metabolism of 5-APB in rats has identified glucuronidation as a significant Phase II pathway.

It is hypothesized that this compound can undergo glucuronidation at the phenolic hydroxyl group, forming an O-glucuronide conjugate. The specific UGT isoforms that may be involved in this process have not been identified.

Table 1: Potential Glucuronide Conjugates of this compound This table is based on hypothesized pathways due to the lack of direct experimental data.

| Metabolite Name | Site of Conjugation | Conjugated Moiety |

| 5-(2-Aminopropyl)-2-methylphenyl-O-glucuronide | Phenolic hydroxyl group | Glucuronic acid |